5-Bromo-1-fluoro-2-isopropoxy-3-(trifluoromethyl)benzene
CAS No.: 2413441-24-2
Cat. No.: VC11661473
Molecular Formula: C10H9BrF4O
Molecular Weight: 301.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2413441-24-2 |
|---|---|
| Molecular Formula | C10H9BrF4O |
| Molecular Weight | 301.07 g/mol |
| IUPAC Name | 5-bromo-1-fluoro-2-propan-2-yloxy-3-(trifluoromethyl)benzene |
| Standard InChI | InChI=1S/C10H9BrF4O/c1-5(2)16-9-7(10(13,14)15)3-6(11)4-8(9)12/h3-5H,1-2H3 |
| Standard InChI Key | AQUAEZPUVWOROQ-UHFFFAOYSA-N |
| SMILES | CC(C)OC1=C(C=C(C=C1F)Br)C(F)(F)F |
| Canonical SMILES | CC(C)OC1=C(C=C(C=C1F)Br)C(F)(F)F |
Introduction
5-Bromo-1-fluoro-2-isopropoxy-3-(trifluoromethyl)benzene is a complex organic compound with the CAS number 2413441-24-2. It belongs to the class of fluorinated benzene derivatives, which are widely used in pharmaceutical and chemical industries due to their unique properties. This compound is characterized by its molecular formula C10H9BrF4O and a molecular weight of 301.08 g/mol .
Applications and Uses
Fluorinated benzene derivatives like 5-Bromo-1-fluoro-2-isopropoxy-3-(trifluoromethyl)benzene are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals. Their unique properties, such as high reactivity and stability, make them valuable intermediates in various chemical reactions.
Suppliers and Availability
This compound is available from several suppliers globally, including Zhuhai Aobokai Biomedical Technology Co., Ltd. and AAB-PHARMA LIMITED in China . It is marketed primarily for research and development purposes.
Safety and Handling
Handling of 5-Bromo-1-fluoro-2-isopropoxy-3-(trifluoromethyl)benzene requires caution due to its potential chemical hazards. It should be stored in a dry environment and handled with appropriate protective equipment.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume